![molecular formula C11H13Cl3NO5PS B5588557 N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)

N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

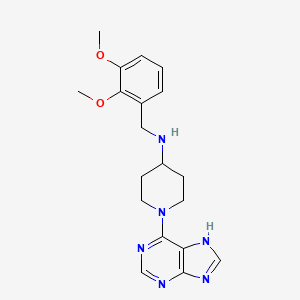

Benzenesulfonamides are a class of organic compounds that have been extensively studied for their diverse biological activities and applications in medicinal chemistry. They serve as valuable intermediates in the synthesis of a wide range of chemical entities, including drugs and agrochemicals.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the sulfonation of benzene or its derivatives followed by amide formation. For example, novel benzenesulfonamides have been synthesized through reactions involving chlorosulfonic acid under anhydrous conditions to introduce the sulfonamide functionality (Iqbal et al., 2006).

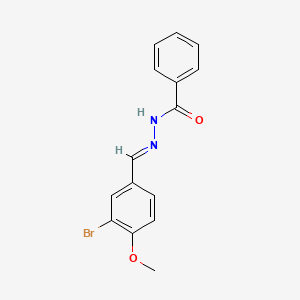

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can significantly influence their chemical behavior and biological activity. X-ray crystallography and computational studies provide insights into the conformation, molecular geometry, and intermolecular interactions of these compounds. For instance, the crystal structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been reported, showcasing the importance of the sulfonamide group in forming hydrogen bonds and stabilizing molecular structures (Jacobs et al., 2013).

Aplicaciones Científicas De Investigación

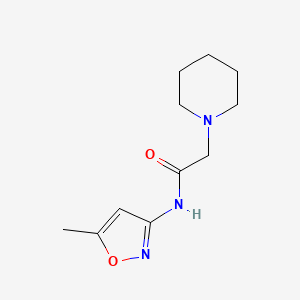

Applications in Medicinal Chemistry

Benzenesulfonamide derivatives have been actively investigated for their potential therapeutic applications. For example, novel benzenesulfonamides incorporating 1,3,5-triazine moieties have been synthesized and evaluated as inhibitors of human carbonic anhydrase IX, showing potent inhibitory activity. These inhibitors are of interest for their potential application in treating diseases like cancer, where carbonic anhydrase IX plays a crucial role in tumor progression and metastasis (Lolak, Akocak, Bua, & Supuran, 2019).

Another study focused on the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists, indicating the chemical scaffold's utility in creating drugs for conditions such as uterine leiomyoma and breast cancer (Yamada et al., 2016).

Agricultural Applications

In agriculture, benzenesulfonamide derivatives have been explored for their herbicidal activities. Compounds like chlorsulfuron and triasulfuron are notable examples, acting as selective herbicides for weed control in cereals by inhibiting plant cell division and growth, demonstrating the role of sulfonylurea and benzenesulfonamide derivatives in developing agricultural chemicals (Ray, 1982); (Sweetser, Schow, & Hutchison, 1982).

Propiedades

IUPAC Name |

N-[2,2,2-trichloro-1-(4-methyl-2-oxo-1,3,2λ5-dioxaphospholan-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl3NO5PS/c1-8-7-19-21(16,20-8)10(11(12,13)14)15-22(17,18)9-5-3-2-4-6-9/h2-6,8,10,15H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAILMRPGCYYNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COP(=O)(O1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3NO5PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5588485.png)

![(3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5588486.png)

![8-fluoro-N-[2-(2-pyridinylthio)ethyl]-2-quinolinecarboxamide](/img/structure/B5588494.png)

![1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5588536.png)

![2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)

![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)

![4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)

![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588581.png)

![2-[4-(dimethylamino)benzylidene]-5-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5588595.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one](/img/structure/B5588602.png)